molecular formula C9H8N2O3 B2889436 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1554047-87-8

5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B2889436
CAS No.: 1554047-87-8
M. Wt: 192.174
InChI Key: RKRYEIVZBIPUFN-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular weight of this compound is 192.17 . The InChI code is 1S/C9H8N2O3/c1-14-8-3-5-2-6 (9 (12)13)11-7 (5)4-10-8/h2-4,11H,1H3, (H,12,13) .


Chemical Reactions Analysis

There are studies on the biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . These derivatives have shown potent activities against FGFR1, 2, and 3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.17 and a predicted boiling point of 458.4±40.0 °C . The compound should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Routes and Molecular Structures : Research has demonstrated synthetic pathways to create compounds structurally related to 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, exploring their molecular conformations and potential as intermediates for further chemical reactions. For instance, the synthesis of marine natural products and their derivatives, including pyrrolidine-2,5-dicarboxylic acids, provides insights into the methodologies for introducing methoxy groups and the subsequent applications of these compounds in medicinal chemistry and agrochemicals (Sunilkumar et al., 2003).

  • Decarboxylative Coupling Reactions : The use of carboxylic acids, including those similar to this compound, in decarboxylative coupling reactions has been explored. Such reactions highlight the potential of these compounds to serve as precursors for the synthesis of substituted pyridines, offering a route to diversify pyridine derivatives with high regioselectivity (Neely & Rovis, 2014).

  • Reactivity and Mechanistic Insights : Investigations into the reactivity of compounds structurally related to this compound, such as studies on singlet oxygen reactions of methoxy-pyrrole carboxylic acid esters, provide valuable information on their chemical behavior. These studies offer pathways to synthesize novel pyrrole derivatives, potentially useful in the synthesis of complex natural products and analogs (Wasserman et al., 2004).

  • Coordination Chemistry and Metal Complexes : Research into the coordination chemistry of pyridine-dicarboxylato ligands, akin to the functional groups present in this compound, has led to the discovery of novel dinuclear complexes with uranyl ions. These studies not only contribute to the understanding of ligand-metal interactions but also to the development of new materials with potential applications in catalysis, separation, and nuclear waste management (Masci & Thuéry, 2005).

Safety and Hazards

The safety information available indicates that 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . These compounds could be beneficial for subsequent optimization and represent an attractive strategy for cancer therapy .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-2-5-6(9(12)13)3-10-7(5)4-11-8/h2-4,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYEIVZBIPUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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